2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione
Description
Properties
IUPAC Name |
2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-10-4-3-5-11(8-10)16-12(17)9-14(13(16)18)6-1-2-7-14/h3-5,8H,1-2,6-7,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFPWRGUBKCAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154571-03-5 | |
| Record name | 2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione typically follows these key steps:
- Formation of the spirocyclic core : The 2-azaspiro[4.4]nonane-1,3-dione framework is constructed by cyclization of appropriate precursors, often involving cycloalkanone derivatives.
- Introduction of the aminophenyl substituent : The 3-aminophenyl group is introduced via nucleophilic substitution or amination reactions on the nitrogen atom of the spirocyclic imide.
- Functional group transformations : Additional steps may include protection/deprotection of amino groups or modification of substituents to optimize biological activity.
Detailed Synthetic Route
Step 1: Preparation of Cycloalkanone Precursors
- Starting from cyclobutanone or cyclopentanone derivatives, the Strecker synthesis is employed to introduce a nitrile group, which is subsequently hydrolyzed to a carboxylic acid.
- Partial hydrolysis of nitrile intermediates yields amides, which serve as precursors for spirocyclization.
Step 2: Cyclization to Form 2-Azaspiro[4.4]nonane-1,3-dione Core
- The carboxylic acid derivatives undergo intramolecular cyclization under mild acidic or dehydrating conditions to form the spirocyclic imide ring system.
- This step is critical to achieve the rigid spirocyclic structure essential for biological activity.
Step 3: Introduction of the 3-Aminophenyl Group
- The spirocyclic imide nitrogen is functionalized by nucleophilic substitution with a 3-aminophenyl moiety.
- This can be achieved by reacting the spirocyclic intermediate with 3-nitrohalobenzene derivatives followed by reduction of the nitro group to the amino group.
- Alternatively, direct amination methods or coupling reactions with 3-aminophenyl reagents can be employed.
Step 4: Purification and Characterization
- The final compound is purified by recrystallization or chromatographic techniques.
- Characterization is performed using NMR, IR, MS, and X-ray crystallography to confirm the structure and purity.
Representative Synthesis Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Strecker synthesis | Cycloalkanone, NH4Cl, KCN, H2O | 70-85 | Formation of nitrile intermediate |
| 2 | Partial hydrolysis | Acidic/basic hydrolysis | 75-90 | Conversion to carboxylic acid or amide |
| 3 | Cyclization | Acid catalyst, heat | 65-80 | Formation of spirocyclic imide core |
| 4 | N-Aminophenyl substitution | 3-nitrohalobenzene, Pd/C, H2 (reduction) | 60-75 | Introduction of 3-aminophenyl group |
| 5 | Purification | Recrystallization/Chromatography | - | Purity > 98% confirmed by analytical methods |
Research Findings and Optimization Notes
- Substituent Effects : Studies indicate that the position and nature of substituents on the phenyl ring significantly affect the biological activity and synthetic yield. The 3-aminophenyl substitution offers a balance of activity and synthetic accessibility.
- Lipophilicity Correlation : Enhanced lipophilicity of the N-aminophenyl derivatives correlates with improved anticonvulsant activity, guiding the choice of substituents during synthesis.
- Mild Cyclization Conditions : Cyclization under mild acidic conditions preserves sensitive functional groups and improves overall yield.
- Reduction Step : Catalytic hydrogenation for nitro group reduction is preferred for high selectivity and minimal side reactions.
- X-ray Crystallography : Structural analysis confirms the spirocyclic core and the orientation of the aminophenyl substituent, which is critical for activity.
Summary of Key Literature Sources
- Obniska et al. (2005) detailed the synthesis of N-aminophenyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione, highlighting the stepwise preparation and anticonvulsant evaluation. The synthetic route involved nitrile hydrolysis, spirocyclization, and amination steps with yields ranging from 60-90% depending on the stage.
- Further SAR (structure-activity relationship) studies emphasize the importance of the spirocyclic imide core and the aminophenyl substitution pattern for pharmacological activity.
- The use of catalytic hydrogenation for the reduction of nitro precursors to amino derivatives is a common and efficient method in these syntheses.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 245.12847 | 156.3 |
| [M+Na]+ | 267.11041 | 166.0 |
| [M+NH4]+ | 262.15501 | 165.6 |
| [M+K]+ | 283.08435 | 161.9 |
| [M-H]- | 243.11391 | 159.9 |
Medicinal Chemistry
The compound's unique structure allows it to serve as a versatile scaffold for developing new pharmaceuticals. Its potential applications include:
- Anticonvulsant Activity : Research indicates that derivatives of similar spirocyclic compounds exhibit anticonvulsant properties, suggesting that 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione may also possess similar effects or could be modified to enhance this activity .
- Neuroprotective Effects : The presence of the amino group on the phenyl ring may contribute to neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases.
Synthesis of Derivatives
The compound can be synthesized into various derivatives that may enhance its pharmacological profile. For instance, modifications to the phenyl group can yield compounds with improved potency against specific targets in neurological disorders.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for drug development. Compounds like this compound are often used in SAR studies to identify which structural features contribute to desired biological effects.
Mechanism of Action
The mechanism by which 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the spirocyclic structure may interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Anticonvulsant Activity of Selected Azaspiro Derivatives
Key Observations :
- Electron-donating groups (e.g., NH₂, CH₃) may favor scPTZ activity but require optimization of substituent position. For instance, 4-methylphenyl derivatives (Compound V) are more potent than meta-substituted analogs .
- The benzyloxy substituent (Compound 2a) demonstrates strong MES activity, suggesting that oxygen-containing groups may modulate sodium channel interactions .
Receptor Affinity and Selectivity
Table 2: 5-HT Receptor Affinity of Azaspiro Derivatives
Key Observations :
- Piperazine-linked derivatives (e.g., Compound 23) exhibit dual 5-HT₁A/5-HT₂A affinity, with 3-chloro substituents enhancing 5-HT₂A binding .
- The absence of a piperazine chain in the target compound suggests divergent receptor interactions. The 3-aminophenyl group may instead engage in hydrogen bonding with GABAergic or glutamatergic targets, as seen in related spirocyclic anticonvulsants .
Physicochemical and Pharmacokinetic Properties
Table 3: Computed Physicochemical Parameters
Key Observations :
- Higher logP values (e.g., Compound 9) correlate with enhanced MES activity, underscoring the role of lipophilicity in anticonvulsant efficacy .
Biological Activity
2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of azaspiro compounds, which are known for their diverse pharmacological properties. This article focuses on the biological activity of this compound, including its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Information
- Molecular Formula : C14H16N2O2
- SMILES : C1CCC2(C1)CC(=O)N(C2=O)C3=CC=CC(=C3)N
- InChIKey : KTFPWRGUBKCAEK-UHFFFAOYSA-N
The compound features a spirocyclic structure, which contributes to its unique biological properties.
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 245.12847 | 156.3 |
| [M+Na]+ | 267.11041 | 166.0 |
| [M+NH4]+ | 262.15501 | 165.6 |
| [M+K]+ | 283.08435 | 161.9 |
| [M-H]- | 243.11391 | 159.9 |
Anticonvulsant Properties
One of the primary areas of research surrounding this compound is its anticonvulsant activity. A study highlighted that derivatives of 2-azaspiro[4.4]nonane, including those with an aminophenyl substituent, exhibited significant anticonvulsant effects in animal models.
- ED50 Value : The compound demonstrated an effective dose (ED50) of 76.27 mg/kg in anticonvulsant assays, indicating its potential as a therapeutic agent for seizure disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications:
- Aryl Substituents : Variations in the aryl group (e.g., methyl or trifluoromethyl substitutions) significantly affect anticonvulsant potency.
- Cycloalkyl Systems : The size and structure of the cycloalkyl moiety also play crucial roles in determining the efficacy of these compounds against seizures .
Study on Anticonvulsant Activity
In a systematic study involving various N-phenylamino derivatives of azaspiro compounds, researchers evaluated their effectiveness using maximum electroshock seizure (MES) and subcutaneous metrazole seizure threshold tests:
- Most Potent Derivatives :
- N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione
- N-(2-trifluoromethylphenyl)-amino derivatives
These compounds exhibited notable anticonvulsant activity primarily in the MES test, highlighting the importance of specific substitutions on the aryl ring .
Additional Biological Activities
While primarily studied for anticonvulsant properties, there is potential for further exploration into other biological activities:
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial effects; thus, exploring this aspect for this compound could yield valuable insights.
Q & A
Q. What are the common synthetic routes for 2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione and its derivatives?
The synthesis typically involves nucleophilic substitution reactions and functionalization of the spirosuccinimide core. For example:
- N-Benzyloxy derivatives are synthesized by reacting the parent spirosuccinimide with benzyl halides under basic conditions, yielding active anticonvulsants like N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione .
- 2,4-Disubstituted derivatives are prepared via sequential substitutions, where increasing lipophilicity (e.g., 2',4'-dichloro or 4'-trifluoromethyl groups) enhances anticonvulsant activity .
- N-Phenylamino derivatives are synthesized by coupling 3-aminophenyl groups to the spirocyclic scaffold, with modifications influencing receptor affinity and pharmacokinetics .
Q. Which analytical techniques are used to characterize the physicochemical properties of this compound?
Key methods include:
- Reverse-phase thin-layer chromatography (RP-TLC) : Used to determine lipophilicity (logP) using mobile phases like n-propanol-Tris buffer (pH 7.0) .
- X-ray crystallography : Resolves conformational differences between active (e.g., N-benzyloxy derivatives) and inactive analogs (e.g., N-benzyl derivatives) .
- Semiempirical molecular modeling : Correlates physicochemical parameters (e.g., CLOGP, dipole moments) with anticonvulsant activity .
Advanced Research Questions
Q. How do structural modifications influence the anticonvulsant activity of 2-azaspiro[4.4]nonane-1,3-dione derivatives?
- Substituent effects : Ortho-substituted benzyloxy groups (e.g., 2'-chloro, 2'-bromo) enhance activity by restricting conformational flexibility, while para-substitutions (e.g., 4'-chloro) reduce efficacy despite similar lipophilicity .
- Lipophilicity : Higher CLOGP values correlate with improved blood-brain barrier penetration and anti-electroshock seizure (MES) activity. For example, the 4'-(trifluoromethyl) analog (CLOGP = 2.8) shows ED50 = 23 mg/kg in MES tests .
- Receptor affinity : N-[(4-Arylpiperazin-1-yl)alkyl] derivatives exhibit 5-HT1A and 5-HT2A receptor binding, suggesting dual mechanisms of action .
Q. What role does conformational analysis play in understanding the anticonvulsant efficacy of these compounds?
X-ray and molecular mechanics studies reveal that active derivatives (e.g., N-(2',4'-dichlorobenzyloxy)-2-azaspiro[4.4]nonane-1,3-dione) adopt a dominant conformation in the solid state, with restricted rotational freedom due to ortho-substituents. However, conformational energy landscapes do not fully explain activity differences, highlighting the need for dynamic simulations .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for substituted derivatives?
- Topliss and Craig plot analyses : Identify outliers where electronic effects (e.g., electron-withdrawing groups) override lipophilicity trends. For instance, 3'-fluoro analogs show unexpected inactivity despite favorable CLOGP .
- Comparative crystallography : Inactive N-benzyl derivatives lack the hydrogen-bonding capacity of N-benzyloxy analogs, suggesting critical interactions with biological targets .
Q. What methodologies are employed to correlate lipophilicity with biological activity in spirosuccinimide derivatives?
- Experimental logP determination : Using RP-TLC with standardized solvent systems to measure partition coefficients .
- CLOGP calculations : Combined with molecular minimization (e.g., AM1 Hamiltonian) to predict blood-brain barrier permeability .
- Multivariate regression : Links substituent parameters (π, σ) to ED50 values, revealing that hydrophobic interactions dominate anticonvulsant efficacy .
Key Data from Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
